5-[2-[2-Chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Overview
Description
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a thiazole moiety. The unique structure of this compound makes it of significant interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thiazole compounds.
Scientific Research Applications
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of N2-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of thymidylate synthase, a key enzyme involved in DNA synthesis . The trifluoromethyl group enhances the compound’s binding affinity and specificity for its target, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylbenzenes and thiazole derivatives, such as:
- 2-chloro-5-(trifluoromethyl)aniline
- 4-chloro-3-aminobenzotrifluoride
- 6-chloro-α,α,α-trifluoro-m-toluidine
Uniqueness
N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-4’-methyl-4,5’-bi-1,3-thiazole-2,2’-diamine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-[2-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4S2/c1-6-11(24-12(19)20-6)10-5-23-13(22-10)21-9-4-7(14(16,17)18)2-3-8(9)15/h2-5H,1H3,(H2,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKJDUZRWPTAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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